Cas no 1261944-75-5 (5-(3-Cyanophenyl)picolinic acid)

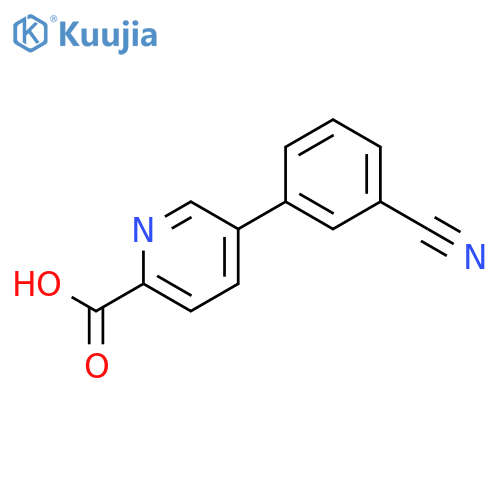

1261944-75-5 structure

商品名:5-(3-Cyanophenyl)picolinic acid

CAS番号:1261944-75-5

MF:C13H8N2O2

メガワット:224.214822769165

MDL:MFCD17411999

CID:1036841

PubChem ID:53211464

5-(3-Cyanophenyl)picolinic acid 化学的及び物理的性質

名前と識別子

-

- 5-(3-Cyanophenyl)picolinic acid

- 5-(3-cyanophenyl)pyridine-2-carboxylic acid

- 2-Pyridinecarboxylic acid, 5-(3-cyanophenyl)-

- DTXSID20681370

- A1-20320

- AKOS006165241

- DB-340525

- E85055

- BS-50305

- 5-(3-Cyanophenyl)picolinicacid

- MFCD17411999

- 1261944-75-5

-

- MDL: MFCD17411999

- インチ: InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)11-4-5-12(13(16)17)15-8-11/h1-6,8H,(H,16,17)

- InChIKey: MDGPVPPPLLAGEU-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)C#N

計算された属性

- せいみつぶんしりょう: 224.058577502g/mol

- どういたいしつりょう: 224.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 74Ų

5-(3-Cyanophenyl)picolinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM176930-1g |

5-(3-cyanophenyl)picolinic acid |

1261944-75-5 | 95% | 1g |

$632 | 2022-06-13 | |

| eNovation Chemicals LLC | Y1215794-1g |

5-(3-Cyanophenyl)picolinic acid |

1261944-75-5 | 95% | 1g |

$700 | 2024-06-03 | |

| 1PlusChem | 1P000SOS-50mg |

2-Pyridinecarboxylic acid, 5-(3-cyanophenyl)- |

1261944-75-5 | 95% | 50mg |

$146.00 | 2024-07-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1768786-50mg |

5-(3-Cyanophenyl)picolinic acid |

1261944-75-5 | 98% | 50mg |

¥1029.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1768786-250mg |

5-(3-Cyanophenyl)picolinic acid |

1261944-75-5 | 98% | 250mg |

¥1831.00 | 2024-08-09 | |

| Aaron | AR000SX4-250mg |

2-Pyridinecarboxylic acid, 5-(3-cyanophenyl)- |

1261944-75-5 | 95% | 250mg |

$160.00 | 2025-02-11 | |

| Aaron | AR000SX4-1g |

2-Pyridinecarboxylic acid, 5-(3-cyanophenyl)- |

1261944-75-5 | 95% | 1g |

$399.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1215794-1g |

5-(3-cyanophenyl)picolinic acid |

1261944-75-5 | 95% | 1g |

$400 | 2025-02-25 | |

| Chemenu | CM176930-1g |

5-(3-cyanophenyl)picolinic acid |

1261944-75-5 | 95% | 1g |

$632 | 2021-08-05 | |

| Matrix Scientific | 198541-5g |

5-(3-Cyanophenyl)picolinic acid, 95% |

1261944-75-5 | 95% | 5g |

$1816.00 | 2023-09-09 |

5-(3-Cyanophenyl)picolinic acid 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

1261944-75-5 (5-(3-Cyanophenyl)picolinic acid) 関連製品

- 53234-55-2(5-Cyanopicolinic Acid)

- 75754-04-0(5-Phenylpicolinic acid)

- 1226205-54-4(5-(m-Tolyl)picolinic acid)

- 1214339-84-0([3,3'-Bipyridine]-6-carboxylic acid)

- 648898-17-3(5-(4-Cyanophenyl)picolinic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261944-75-5)5-(3-Cyanophenyl)picolinic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):201.0/494.0